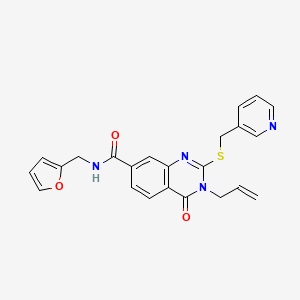

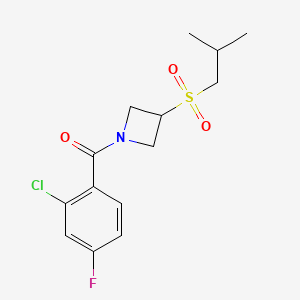

2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetonitrile" is a complex organic molecule that appears to be related to various research efforts in the synthesis of biologically active compounds. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and the synthesis of related molecules, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related imidazole derivatives is described in the first paper, where 3-Benzyl-5-imino-4-thioxo-2-imidazolidinones are synthesized using an electrogenerated base (EGB) from acetonitrile . This method involves the use of benzylamines, carbon disulfide (CS2), and isocyanates, with a magnesium rod as a sacrificial anode to prevent unwanted side reactions. Although the target compound is not mentioned, the methodology could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

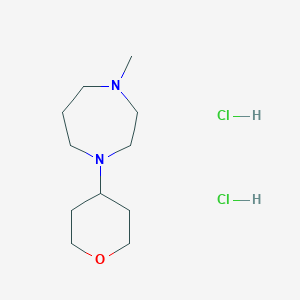

The molecular structure of the target compound includes an imidazole ring, which is a five-membered ring containing two nitrogen atoms. This ring is substituted with a methoxyphenyl group, an o-tolyl group, and a thioacetonitrile moiety. The presence of these substituents suggests potential for varied chemical reactivity and interactions, as well as the possibility of the compound exhibiting biological activity, as seen in the fourth paper where benzopyrimidothiazolyliden acetonitrile derivatives show glycosidase inhibitory activity .

Chemical Reactions Analysis

The papers provided do not directly address the chemical reactions of the specific compound . However, they do discuss reactions of structurally related compounds. For instance, the second paper describes the cycloaddition of (diethoxyphosphoryl)acetonitrile oxide to olefins, leading to the formation of isoxazolines . This indicates that acetonitrile derivatives can participate in cycloaddition reactions, which could be relevant for the target compound's reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred to some extent from the properties of similar compounds discussed in the papers. For example, the third paper discusses the synthesis of hydroxyphenyl acetonitriles, which could have similar solubility and reactivity profiles due to the presence of the acetonitrile group . The target compound's thioacetonitrile group may also confer additional nucleophilic character, affecting its reactivity and physical properties such as solubility and boiling point.

Scientific Research Applications

Synthesis and Physicochemical Properties

- A study by Yu. G. Sameluk and A. Kaplaushenko (2015) discusses the synthesis of acetonitrilothio-1,2,4-triazoles, closely related to the compound , showing potential pharmacological activities like antitumor, anti-inflammatory, and antioxidant properties. This implies potential research applications in medicinal chemistry (Yu. G. Sameluk & A. Kaplaushenko, 2015).

Photophysical Properties and Applications

- Vikas Padalkar et al. (2015) synthesized novel fluorescent derivatives related to the compound, emphasizing their potential use in fluorescence applications. This indicates the compound's relevance in photophysical studies and possibly in the development of new fluorescent materials (Vikas Padalkar et al., 2015).

Electrochemical Applications

- Saniye Soylemez et al. (2015) discuss a benzimidazole derivative, which is structurally related to the compound , for electrochemical studies. This suggests potential applications in electrochemistry and materials science (Saniye Soylemez et al., 2015).

Antimicrobial Properties

- S. Khanage et al. (2020) explored the antimicrobial properties of imidazole derivatives, indicating the potential of similar compounds in antimicrobial research (S. Khanage et al., 2020).

Analytical Applications

- Zafer Ocak (2020) used a similar imidazole compound for the determination of Cu2+ ions in water, suggesting potential applications in analytical chemistry, particularly in ion sensing (Zafer Ocak, 2020).

properties

IUPAC Name |

2-[5-(4-methoxyphenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3OS/c1-14-5-3-4-6-17(14)22-18(13-21-19(22)24-12-11-20)15-7-9-16(23-2)10-8-15/h3-10,13H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXBZJLJJBWDKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=C2SCC#N)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2506356.png)

![2,5-dichloro-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide](/img/structure/B2506357.png)

![2,4-dichloro-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B2506366.png)

![N-(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2506368.png)

![5-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indazole-7-carboxylic acid](/img/structure/B2506369.png)

![N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2506374.png)